molecular formula C10H16F3NO2S B6350617 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1206524-36-8

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B6350617
CAS No.: 1206524-36-8
M. Wt: 271.30 g/mol
InChI Key: AKWVMFWEMXOIKQ-UHFFFAOYSA-N
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Description

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a trifluoromethylsulfanyl (SCF₃) substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure combines the steric bulk of the Boc group with the electron-withdrawing and lipophilic properties of the SCF₃ moiety, making it valuable in medicinal chemistry and agrochemical synthesis. The Boc group enhances stability during synthetic processes, while the SCF₃ group can modulate pharmacokinetic properties, such as metabolic resistance and membrane permeability .

Properties

IUPAC Name

tert-butyl 3-(trifluoromethylsulfanyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2S/c1-9(2,3)16-8(15)14-5-4-7(6-14)17-10(11,12)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWVMFWEMXOIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Trifluoromethylthiolation

Reaction of 3-mercaptopyrrolidine-1-carboxylic acid tert-butyl ester with trifluoromethylating agents such as CF<sub>3</sub>SiMe<sub>3</sub> (Ruppert-Prakash reagent) in the presence of a fluoride source (e.g., TBAF). This method proceeds via a two-step mechanism:

  • Deprotonation of the thiol group to form a thiolate intermediate.

  • Nucleophilic displacement with CF<sub>3</sub><sup>+</sup> equivalents.

Typical Conditions :

  • Solvent: DMF or THF

  • Temperature: 0°C to room temperature

  • Yield: 60–75% (dependent on purity of starting thiol)

Limitations :

  • Competing oxidation of thiol to disulfide.

  • Requires anhydrous conditions to prevent hydrolysis.

Electrophilic Trifluoromethylthiolation

Direct introduction using electrophilic reagents like N-(trifluoromethylthio)phthalimide or AgSCF<sub>3</sub> under radical or metal-catalyzed conditions. This approach avoids the need for pre-installed thiol groups but requires careful optimization of stereochemistry.

Example Protocol :

  • Substrate : 3-bromo-pyrrolidine-1-carboxylic acid tert-butyl ester.

  • Reagent : AgSCF<sub>3</sub> (1.2 equiv), CuI (10 mol%), DMF, 80°C, 12 h.

  • Yield : 55% (cis/trans ratio 3:1).

Cyclization Approaches to Pyrrolidine Core

For de novo synthesis, pyrrolidine rings are often constructed via aza-Michael additions or Dieckmann cyclizations . A representative route involves:

Step 1 : Formation of γ-amino ketone from tert-butyl N-(3-oxobutyl)carbamate.
Step 2 : Reductive amination using NaBH<sub>4</sub>/AcOH to generate pyrrolidine.
Step 3 : Thiolation at C3 followed by trifluoromethylation.

Critical Parameters :

  • pH control during reductive amination to prevent Boc deprotection.

  • Catalyst selection for asymmetric induction (e.g., Jacobsen’s thiourea catalysts).

Protection-Deprotection Sequences

The Boc group’s stability under basic and nucleophilic conditions makes it ideal for multi-step syntheses. However, acidic conditions (e.g., TFA/CH<sub>2</sub>Cl<sub>2</sub>) required for Boc removal can compromise acid-sensitive trifluoromethylthio groups. Mitigation strategies include:

  • Alternative protecting groups (e.g., Fmoc) for intermediates requiring acidic workup.

  • Low-temperature deprotection (-20°C) to minimize side reactions.

Industrial-Scale Optimization

Patent literature reveals two scalable approaches:

Continuous Flow Synthesis

  • Reactor setup : Tubular reactor with immobilized Pd catalyst for Heck-type couplings.

  • Advantages : Improved heat transfer, reduced reaction time (2–4 h vs. 12 h batch).

Crystallization-Induced Dynamic Resolution

  • Key Step : Use of chiral auxiliaries to enhance enantiomeric excess during trifluoromethylthiolation.

  • Solvent System : Heptane/EtOAc (7:3) for optimal crystal growth.

Analytical and Characterization Data

Representative Spectral Data :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 4H, pyrrolidine CH<sub>2</sub>), 4.20 (q, 1H, C3-H).

  • <sup>19</sup>F NMR : -44.2 ppm (s, CF<sub>3</sub>).

Chromatographic Purity :

  • HPLC : >98% (C18 column, MeCN/H<sub>2</sub>O 70:30).

Chemical Reactions Analysis

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester serves as a crucial building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound's unique structure allows it to interact with biological molecules, making it valuable for studying enzyme mechanisms and protein-ligand interactions. Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activities, including antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli.

Medicine

In medicinal chemistry, 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is investigated for its potential therapeutic effects. Its role as a precursor in the synthesis of drug candidates is particularly notable; compounds with similar structures have shown promise in treating various diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics enable the development of fluorinated polymers and other advanced materials that meet particular performance criteria.

Case Studies

Recent studies have highlighted the compound's efficacy in antimicrobial applications. For example, research on similar trifluoromethyl-containing compounds demonstrated effective inhibition against multiple bacterial strains, suggesting that modifications to the pyrrolidine structure can enhance biological activity. Furthermore, ongoing investigations into its role as a precursor for drug candidates underscore its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and electronic effects. The pyrrolidine ring provides structural rigidity, which can improve the compound’s selectivity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: SCF₃ vs. Other Functional Groups

  • (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester () :
    • Substituent: Iodomethyl (CH₂I) at the 2-position.
    • Key Differences:
  • Reactivity : The iodine atom facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the SCF₃ group is less reactive in such reactions.
  • Stability : Iodine’s higher atomic weight and polarizability may increase intermolecular interactions compared to the smaller SCF₃ group.
  • Hazards : Iodine derivatives are more likely to cause skin/eye irritation and respiratory toxicity than SCF₃ analogs .

  • tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate () :

    • Substituent: Hydroxyethylthio (SCH₂CH₂OH) at the 3-position.
    • Key Differences:
  • Solubility : The hydroxyl group enhances water solubility, unlike the hydrophobic SCF₃ group.
  • Synthetic Utility : The SCF₃ group offers greater metabolic stability compared to the oxidizable thioether in hydroxyethylthio derivatives .

Ring Size and Functional Group Variations

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () :
    • Structure: Piperidine ring (6-membered) with a phenyl group at the 4-position and a carboxylic acid at the 3-position.
    • Key Differences:
  • Conformational Flexibility : Piperidine’s larger ring size allows for more conformational flexibility than pyrrolidine.
  • Deprotection : The carboxylic acid group may complicate Boc removal under acidic conditions compared to the ester functionality in the target compound.
  • Applications : The phenyl group enhances aromatic interactions in receptor binding, whereas SCF₃ prioritizes lipophilicity .

  • 3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester () :

    • Substituent: Pyridine-sulfinylmethyl at the 3-position.
    • Key Differences:
  • Chirality : Sulfinyl groups introduce stereochemical complexity, which is absent in SCF₃ derivatives.
  • Stability : Sulfoxides are prone to reduction, whereas SCF₃ groups are chemically inert under most conditions .

Thermal and Chemical Stability

highlights the thermal behavior of tert-butyl esters in polymer systems.

  • Thermal Decomposition :
    • The Boc group in the target compound likely decomposes at ~125–150°C (similar to MA20 polymer in ), releasing isobutene and CO₂.
    • SCF₃’s thermal stability (up to 200°C) surpasses that of hydroxyethylthio or iodomethyl groups .

Data Table: Comparative Analysis

Property Target Compound (R)-2-Iodomethyl-pyrrolidine () 3-Hydroxyethylthio-pyrrolidine () 4-Phenylpiperidine ()
Molecular Weight ~285 g/mol* 313.14 g/mol ~275 g/mol* 305.37 g/mol
Key Substituent SCF₃ CH₂I SCH₂CH₂OH C₆H₅ (phenyl)
Boiling Point Not reported Not reported Not reported Not reported
Thermal Stability High (up to 200°C) Moderate (~100–150°C) Moderate (~100–150°C) High (Boc decomposition ~125°C)
Hazard Class Not classified Skin/Eye Irritant (Category 2) Not classified Not classified
Synthetic Utility Lipophilicity Cross-coupling reactions H-bonding motifs Aromatic interactions

*Estimated based on analogous structures.

Biological Activity

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1206524-36-8) is a compound with notable chemical properties that have generated interest in various fields, particularly in medicinal chemistry and biological research. Its unique trifluoromethylsulfanyl group combined with a pyrrolidine structure suggests potential for diverse biological activities, including enzyme inhibition and interactions with biological macromolecules.

  • Molecular Formula : C10H16F3NO2S
  • Molecular Weight : 271.30 g/mol
  • IUPAC Name : tert-butyl 3-(trifluoromethylsulfanyl)pyrrolidine-1-carboxylate

The compound features a trifluoromethylsulfanyl moiety, which is known for enhancing lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activities, including antimicrobial, antidiabetic, and anticancer effects. The specific biological activity of 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been explored in various studies.

Antimicrobial Activity

In studies assessing the antimicrobial properties of similar compounds, it has been noted that the presence of the trifluoromethylsulfanyl group can enhance activity against a range of bacterial strains. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . The exact mechanisms of action for these compounds often involve interference with bacterial cell wall synthesis or protein function.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research has indicated that pyrrolidine derivatives can act as inhibitors for various enzymes, including serine proteases and kinases. The unique electronic properties imparted by the trifluoromethylsulfanyl group may facilitate stronger binding interactions with active sites of target enzymes .

Case Studies

  • Antimicrobial Efficacy : A study conducted on related pyrrolidine derivatives showed that modifications to the trifluoromethyl group could lead to significant variations in antimicrobial potency. Compounds were tested against both sensitive and multidrug-resistant strains of bacteria, revealing that certain structural features enhanced their effectiveness .
  • Enzyme Inhibition : Another investigation focused on the inhibition of serine proteases by pyrrolidine-based compounds. Results indicated that the introduction of a trifluoromethylsulfanyl group could improve selectivity and potency against specific proteases involved in cancer progression .

Comparative Analysis

The biological activity of 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared to other similar compounds to highlight its unique properties:

Compound NameStructureBiological ActivityNotes
3-Trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl esterLacks sulfanylModerate antimicrobialLess potent than sulfanyl variant
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl esterPiperidine ringEnhanced enzyme inhibitionDifferent binding properties
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid methyl esterMethyl esterLower solubilityAffects bioavailability

Q & A

Basic: What are common synthetic routes for preparing 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:
The synthesis typically involves two key steps: (i) activation of the carboxylic acid group and (ii) tert-butyl ester formation. For example, the carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butanol in the presence of a base like triethylamine (Et₃N) to form the ester . Challenges include ensuring complete activation of the carboxylic acid and avoiding side reactions during esterification. Solubility of intermediates in organic solvents (e.g., dichloromethane) is critical, and fluorinated acids like trifluoroacetic acid (TFA) may be used to enhance solubility .

Advanced: How can solubility issues of free amino acid intermediates during tert-butyl ester synthesis be addressed?

Methodological Answer:
Free amino acids often exhibit poor solubility in organic solvents, hindering reaction efficiency. A strategy involves forming salts with hydrophobic or fluorinated acids (e.g., diphenyl phosphate or TFA) to increase solubility. For instance, TFA (50 equiv.) was used to dissolve 2-hydroxy-4-aminobutyric acid (HABA) in tert-butyl acetate (t-BuOAc), though its weak acidity limited tert-butyl cation generation, resulting in low yields (7%) . Alternative acids with stronger acidity and better salt-forming capabilities should be explored, such as bis(trifluoromethanesulfonyl)imide (HNTf₂), which combines high acidity and fluorinated solubility-enhancing properties .

Basic: What analytical techniques are recommended for characterizing tert-butyl esters like this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ester formation (e.g., tert-butyl group signals at ~1.4 ppm in ¹H NMR) .
  • LC-MS : To verify molecular weight and purity, particularly for detecting trifluoromethylsulfanyl group retention (mass shift corresponding to -SCF₃).
  • IR spectroscopy : Confirmation of ester carbonyl stretch (~1720 cm⁻¹) and absence of carboxylic acid -OH bands .

Advanced: How can computational methods optimize reaction conditions for introducing trifluoromethylsulfanyl groups?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to identify transition states and energetics for SCF₃ group incorporation. For example, ICReDD combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature, catalyst selection) . This approach reduces trial-and-error experimentation and predicts side reactions, such as undesired nucleophilic substitutions at the pyrrolidine nitrogen .

Basic: How stable is the tert-butyl ester group under standard reaction conditions?

Methodological Answer:
The tert-butyl ester is stable under basic conditions and toward nucleophiles (e.g., Grignard reagents) but cleaved under strong acidic conditions (e.g., HCl in dioxane or TFA). For instance, deprotection of tert-butyl-protected HABA required HClO₄ in t-BuOAc, though safety concerns with perchloric acid necessitate alternatives like anhydrous HCl . Stability testing via TLC or HPLC under varying pH and temperatures is recommended to assess decomposition kinetics .

Advanced: How can conflicting data on tert-butyl ester yields be resolved when using different acid catalysts?

Methodological Answer:
Contradictions in yield data (e.g., TFA vs. HNTf₂) may arise from differences in acid strength, solubility, or competing side reactions. Systematic DOE (Design of Experiments) approaches, such as factorial design, can isolate variables like acid concentration, solvent polarity, and reaction time. For example, a 2³ factorial design (acid type, equivalents, temperature) could identify interactions affecting tert-butyl cation generation . Pairing this with computational modeling (e.g., transition state analysis) clarifies mechanistic bottlenecks .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate ester products from unreacted acid or tert-butanol.
  • Acid-base extraction : For crude mixtures, washing with NaHCO₃ removes residual acid, followed by drying over MgSO₄ .
  • Recrystallization : If the compound crystallizes, solvents like tert-butyl methyl ether (TBME) or hexane can improve purity .

Advanced: How can reaction selectivity be improved to avoid N-Boc deprotection during trifluoromethylsulfanyl introduction?

Methodological Answer:
The Boc (tert-butoxycarbonyl) group on pyrrolidine may undergo unintended cleavage under acidic or nucleophilic conditions. To mitigate this:

  • Use mild, selective reagents for SCF₃ introduction (e.g., AgSCF₃ with catalytic CuI in DMF at 50°C).
  • Monitor reaction progress via in-situ IR or NMR to detect early signs of Boc decomposition.
  • Employ orthogonal protecting groups (e.g., Fmoc) for the amine if harsh conditions are unavoidable .

Basic: How does the trifluoromethylsulfanyl group influence the compound’s reactivity in downstream applications?

Methodological Answer:
The -SCF₃ group is highly electronegative and lipophilic, affecting electronic properties (e.g., lowering LUMO energy) and solubility. In catalysis, it may enhance substrate binding via hydrophobic interactions. Reactivity studies should compare thioether (-SMe) vs. -SCF₃ analogues using Hammett plots or computational charge distribution analysis .

Advanced: What methodologies address low yields in large-scale tert-butyl ester synthesis?

Methodological Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Strategies:

  • Flow chemistry : Continuous reactors improve temperature control and reduce exothermic risks during acid chloride formation.
  • Membrane separation : Remove water/byproducts in real-time to shift equilibrium toward ester formation .
  • DoE optimization : Screen parameters (e.g., stoichiometry, solvent volume) using response surface methodology (RSM) to maximize yield .

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